N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide
Description
The compound N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide features a 3,4-dihydro-2H-1-benzopyran (chromene) core substituted with an amino group at position 6 and a trifluoroacetamide group attached via a methylene bridge at position 2. Its molecular formula is C₁₂H₁₃F₃N₂O₂ (molecular weight: 280.24 g/mol). The amino group enhances hydrophilicity and reactivity, while the trifluoroacetyl moiety contributes to metabolic stability and electron-withdrawing effects .
Properties
Molecular Formula |
C12H13F3N2O2 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
N-[(6-amino-3,4-dihydro-2H-chromen-2-yl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)11(18)17-6-9-3-1-7-5-8(16)2-4-10(7)19-9/h2,4-5,9H,1,3,6,16H2,(H,17,18) |
InChI Key |
NCWUIJMAUHSELO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)OC1CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of the benzopyran core: This can be achieved through a palladium-mediated cross-coupling reaction of 3,4-dihydro-2H-1-benzopyran derivatives.
Introduction of the amino group: The amino group can be introduced via a substitution reaction using appropriate amine sources.
Attachment of the trifluoroacetamide group: This step involves the reaction of the amino-benzopyran intermediate with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors, such as serotonin receptors.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and antidepressant activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Derivatives with Varied Substituents
2-[(6-Methyl-3,4-dihydrospiro[chromene-2,1′-cyclopentan]-4-yl)thio]-N-(2-phenylethyl)acetamide
- Core Structure : Spirocyclic chromene fused with cyclopentane.
- Substituents : 6-methyl, thioacetamide, phenethyl group.
- Molecular Formula : C₂₃H₂₆N₂O₂S (394.53 g/mol).
- Key Differences: The spirocyclic framework introduces steric hindrance, limiting conformational flexibility. The thioether linkage (vs.
Trifluoroacetamide Derivatives with Aromatic Backbones
N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide
- Core Structure : Phenyl ring.
- Substituents : 4-acetyl, trifluoroacetamide.
- Molecular Formula: C₁₀H₈F₃NO₂ (231.17 g/mol).
- Key Differences: The acetyl group increases lipophilicity compared to the amino group in the target compound. Lacks the chromene scaffold, reducing π-π stacking interactions and altering bioavailability.
N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
- Core Structure : Nitro- and bromo-substituted phenyl ring.
- Substituents : 3-bromo, 2-methyl, 6-nitro.
- Molecular Formula : C₉H₆BrF₃N₂O₃ (327.05 g/mol).
- Key Differences: Electron-withdrawing nitro and bromo groups reduce nucleophilic reactivity compared to the amino group in the target compound.
Halogenated and Alkylated Analogs
N-(2-Bromophenethyl)-2,2,2-trifluoroacetamide
- Core Structure : Phenethyl group.
- Substituents : 2-bromo, trifluoroacetamide.
- Molecular Formula: C₁₀H₉BrF₃NO (296.08 g/mol).
- Key Differences :
- Bromine substitution may enhance electrophilic aromatic substitution reactivity.
- Absence of the chromene ring limits planar stacking interactions critical for biological target binding.
Thioacetamide and Spirocyclic Variants
N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide
- Core Structure : Thioxomethyl group.
- Substituents : Trifluoroacetamide, amine.
- Molecular Formula : C₃H₃F₃N₂OS (172.13 g/mol).
- Key Differences :
- The thioamide group (C=S) introduces distinct electronic properties, such as reduced resonance stabilization compared to the target compound’s acetamide (C=O).
- Smaller molecular size may improve membrane permeability but reduce target specificity.
Structural and Functional Implications
Physicochemical Properties
Reactivity and Stability
- Target Compound: The amino group at position 6 facilitates electrophilic substitution (e.g., acylation), while the trifluoroacetamide acts as a protecting group, enhancing stability under acidic conditions .
- Thioacetamide Analogs : Thioether linkages (e.g., ) are prone to oxidation, reducing stability compared to oxygen-based analogs.
- Nitro-Substituted Derivatives : Nitro groups (e.g., ) require harsh reduction conditions for conversion to amines, complicating synthetic routes.
Biological Activity
N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide (CAS Number: 2919946-74-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevance in pharmacology.
Chemical Structure and Properties
The compound features a benzopyran moiety, which is known for its diverse biological activities. The trifluoroacetamide group enhances its chemical stability and may influence its interaction with biological targets.
Molecular Formula: C12H12F3N2O
Molecular Weight: 270.24 g/mol
Synthesis
The synthesis of this compound involves the reaction of 6-amino-3,4-dihydro-2H-1-benzopyran with trifluoroacetic anhydride. The process typically requires careful control of reaction conditions to ensure high yield and purity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders.
- Mechanism of Action : The antioxidant activity may be attributed to the ability of the benzopyran structure to scavenge free radicals and inhibit lipid peroxidation .
- Case Studies : In animal models, derivatives of benzopyran have shown protective effects against oxidative damage in brain tissues . This suggests that this compound could potentially offer neuroprotective benefits.
Neuroprotective Effects
The compound's structural characteristics suggest it may interact with neuroprotective pathways. Similar benzopyran derivatives have been studied for their ability to mitigate neuronal damage following ischemic events.
- In Vivo Studies : Animal studies have demonstrated that compounds with similar scaffolds can protect against head injuries and strokes by modulating oxidative stress responses .
Enzyme Inhibition
The compound's trifluoroacetamide group may enhance its ability to act as an enzyme inhibitor. Preliminary studies suggest potential inhibition of carboxylesterase enzymes, which are involved in drug metabolism and detoxification processes.
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Protection against oxidative stress in neurons | |
| Enzyme Inhibition | Potential inhibition of carboxylesterase |
Research Findings
Recent studies have focused on the molecular docking of this compound to predict its binding affinity to various biological targets. These studies aim to elucidate the compound's mechanism of action at a molecular level.
Molecular Docking Studies
Molecular docking simulations suggest that the compound can effectively bind to key enzymes involved in metabolic pathways. This binding may lead to alterations in enzyme activity that could be therapeutically beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
